[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine
Description
[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methanamine is a heterocyclic amine featuring a thiophene ring substituted at the 3-position with a pyrrole group and a methanamine (-CH2NH2) side chain. This compound is commercially available as a building block for organic synthesis, with applications in medicinal chemistry and materials science . Its structure combines electron-rich aromatic systems (thiophene and pyrrole), which may enhance its reactivity in cyclization or coordination reactions.
Properties
IUPAC Name |
(2-pyrrol-1-ylthiophen-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEVGWFKDNPKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CS2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270945 | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63647-04-1 | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63647-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)-3-thiophenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine typically involves the reaction of 2-bromo-3-thiophenemethanamine with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to a temperature of around 100°C for several hours to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the methanamine group.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in the development of pharmaceuticals, particularly as a potential dual inhibitor for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in inflammatory processes, making their inhibition a target for anti-inflammatory drug development.
Case Study:
Recent studies have synthesized novel pyrrole derivatives similar to [2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine, demonstrating their efficacy as COX-2 and LOX inhibitors. The biological evaluation indicated significant antioxidant activity, positioning these compounds as potential therapeutic agents against inflammatory diseases .
| Compound | Activity | Reference |
|---|---|---|
| Pyrrole Derivative A | COX Inhibition | |
| Pyrrole Derivative B | LOX Inhibition | |
| This compound | Antioxidant Potential |
Material Science
The electrochemical properties of thiophene derivatives, including this compound, have been explored for their application in conducting polymers. These materials are essential for developing organic electronic devices.
Case Study:
Research has shown that conducting polymers derived from thiophene and pyrrole exhibit desirable electrochromic properties. The synthesis of copolymers using this compound has resulted in materials with enhanced conductivity and stability under various environmental conditions .
| Polymer Type | Conductivity (S/cm) | Electrochromic Property |
|---|---|---|
| Poly(TAPE) | 0.01 | Color Change on Voltage |
| Copolymer A | 0.05 | High Stability |
| Copolymer B | 0.03 | Rapid Switching |
Agricultural Chemistry
Compounds similar to this compound have been investigated for their potential use as agrochemicals, particularly in developing herbicides or fungicides.
Case Study:
Research indicates that derivatives of pyrrole exhibit antifungal properties against various plant pathogens. The structure of this compound could be modified to enhance these properties, potentially leading to the development of new agricultural products .
Mechanism of Action
The mechanism of action of [2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to various biological activities .
Comparison with Similar Compounds
Structural and Electronic Differences
Heterocyclic Core :
- The target compound’s pyrrole-thiophene system is electron-rich due to the lone pairs on pyrrole’s nitrogen, contrasting with pyrazole analogs (e.g., ), which are more electron-deficient and acidic (pKa ~1–2 for pyrazole vs. ~17 for pyrrole).
- Thiazole-containing derivatives () introduce additional sulfur atoms, enhancing π-conjugation and metal-binding capacity.
Substitution Patterns :
Functional Groups :
- The methanamine (-CH2NH2) group is conserved across analogs, enabling participation in Schiff base formation or hydrogen bonding.
Biological Activity
[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrole and thiophene moiety. These components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C9H10N2S. The compound's structure can be represented as follows:
This compound exhibits characteristics typical of heterocyclic compounds, which often contribute to their biological activities.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It has been noted that such compounds can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation, thus exhibiting potential anticancer properties .
Anticancer Activity
Research has shown that derivatives of pyrrole compounds exhibit anticancer properties. In a study evaluating the cytotoxic effects of various pyrrole derivatives on A549 human lung adenocarcinoma cells, it was found that certain modifications in the structure could enhance or diminish activity. For instance, compounds with free amino groups demonstrated significant cytotoxicity towards both cancerous and non-cancerous cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 66 | A549 |
| Compound B | 78 | HSAEC1-KT |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that certain pyrrole derivatives possess moderate antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Activity
Pyrrole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies have indicated that lipophilicity and molecular volume play critical roles in determining the potency of these compounds. For example, increasing lipophilicity often correlates with reduced antioxidant activity, suggesting a complex relationship between structure and function .
Case Studies
Several studies have highlighted the potential applications of this compound in drug development:
- Anticancer Efficacy : A study involving the treatment of A549 cells showed that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin.
- Antimicrobial Testing : Various derivatives were tested against common bacterial strains, showing promising results that warrant further investigation into their mechanisms and potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for [2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine?
The synthesis typically involves coupling reactions to functionalize the thiophene ring. For example, Enamine Ltd (2020) reported the synthesis of a related compound, N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide, via alkylation or acylation of the methanamine group. Key steps include:
- Suzuki-Miyaura coupling for pyrrole-thiophene linkage.
- Purification via column chromatography or preparative HPLC.
- Characterization using NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are recommended for structural confirmation?
A combination of spectroscopic and chromatographic methods ensures accuracy:
- NMR : For resolving substituent positions on the thiophene and pyrrole rings.
- HRMS : To verify molecular formula (e.g., C₉H₁₀N₂S).
- HPLC : For purity assessment, as demonstrated in impurity profiling studies of analogous compounds (e.g., detection limits ≤0.2%) .
Q. How does the compound’s stability impact experimental design?
While direct stability data is limited, analogous methanamine derivatives (e.g., N-methyl-1-(1H-pyrrol-2-yl)ethanamine) suggest:
- Storage under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Use of stabilizers (e.g., BHT) in polar aprotic solvents like DMF or DMSO.
- Regular purity checks via TLC or HPLC to monitor degradation .
Advanced Questions
Q. How can regioselectivity challenges in functionalizing the thiophene ring be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic substitution : Nitration at the 2-position of thiophene (vs. 3-position) is favored due to electron-donating pyrrole substituents.
- Catalysts : Pd-based catalysts improve coupling efficiency for pyrrole-thiophene bonds.
- Solvent effects : Polar solvents (e.g., THF) enhance reaction specificity, as seen in derivatives like methyl-3-nitrothiophen-2-yl .
Q. How to resolve contradictions in bioactivity data across studies?
Contradictions may arise from impurities or assay variability. Mitigation strategies include:
- Orthogonal assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based assays.
- Impurity profiling : Identify and quantify byproducts (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) via HPLC-MS .
- Batch consistency : Compare activity across synthetically distinct batches .
Q. What computational approaches predict binding interactions of this compound?
Molecular docking and dynamics simulations leverage structural
- InChI Key : Use KMPKPILPTOOGNK-UHFFFAOYSA-N (PubChem) for 3D structure generation.
- Docking software (AutoDock Vina) : Screen against targets like serotonin receptors, leveraging pyrrole’s π-π stacking potential.
- QM/MM calculations : Optimize ligand-receptor interactions using Gaussian or ORCA .
Q. What methodologies ensure robust impurity profiling?
Advanced chromatographic and spectroscopic workflows are critical:
- HPLC-DAD/ELSD : Detect impurities at ≤0.1% levels (e.g., Tiagabine-related compound A in USP standards).
- LC-MS/MS : Identify trace byproducts (e.g., 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol).
- NMR-guided isolation : For structural elucidation of unknown impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
